2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both pyrazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and isoindole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyrazole ring.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-3-yl)acetic acid: Shares the pyrazole moiety but differs in the rest of the structure.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: Contains a pyrazole ring but with different substituents and additional heterocyclic rings.
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of pyrazole and isoindole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H9N3O2/c1-14-7-6-10(13-14)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-7H,1H3 |
InChI Key |
KPMZAHBUWCMYFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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